![molecular formula C16H12BIN2 B1404552 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2244113-07-1](/img/structure/B1404552.png)
2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (IPND) is a heterocyclic compound of the naphtho[1,8-de][1,3,2]diazaborinine class, which is a type of boron-containing aromatic compound. It is a highly versatile compound that has a wide range of applications in scientific research, including in the fields of organic and medicinal chemistry. IPND has been used in a variety of research projects, including in the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs.
Scientific Research Applications
- Application : The compound INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) is used as an indicator of prior respiratory activity in aquatic bacteria .
- Method : The rate of in vivo INT reduction to formazan is measured .
- Results : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
- Application : A compound with an iodophenyl group, 4-(4-iodophenyl)-1,2,4-triazolidine-3,5-dione (IUr), is used as a chain extender and radiopacifying agent in the synthesis of iodinated polyurethane–urea (PUU) and graphene oxide (GO) nanocomposites .
- Method : The iodinated PUU was synthesized using 4,4′-methylenediphenyl diisocyanate (MDI), polyethylene glycol (PEG, Mn = 1000), and IUr .
- Results : The introduction of GO layers into the iodinated PUU matrix improved the mechanical properties of the nanocomposites compared to the pure polymer. The X-ray images showed significant radiopacity of the pure polymer and the nanocomposites .
Field
Field
- Application : Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green and efficient synthetic methods .
- Method : Diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors .
- Results : This has led to the development of a variety of synthetic methods for these compounds .
- Application : A new pH insensitive and hydrolytically stable fluorophore, 10-(4-(3,5-dichlorophenoxy)phenyl)-2,8-diethyl-5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine (mDTEB), is used for in vivo studies of carbohydrate nanomaterials .
- Method : mDTEB was dissolved in acetone and added to a stirring dispersion of cellulose nanofibrils (CNFs) in a solution of aqueous sodium carbonate .
- Results : The labelled CNFs produced homogeneously labelled bright nanofibrils for toxicity studies .
Field
Field
- Application : The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists .
- Method : Diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors .
- Results : This has led to the development of a variety of synthetic methods for these compounds .
- Application : A new pH insensitive and hydrolytically stable fluorophore, 10-(4-(3,5-dichlorophenoxy)phenyl)-2,8-diethyl-5,5-difluoro-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine (mDTEB), is used for in vivo studies of carbohydrate nanomaterials .
- Method : mDTEB was dissolved in acetone and added to a stirring dispersion of cellulose nanofibrils (CNFs) in a solution of aqueous sodium carbonate .
- Results : The labelled CNFs produced homogeneously labelled bright nanofibrils for toxicity studies .
Field
Field
properties
IUPAC Name |
3-(4-iodophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BIN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWFHDECZPRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



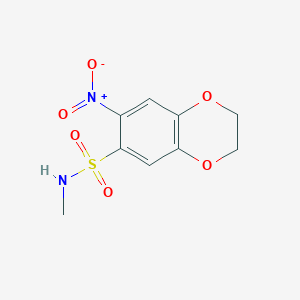
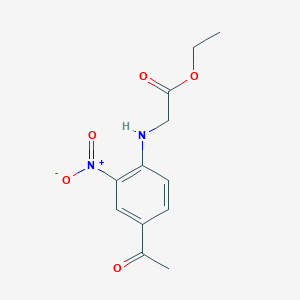
![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)
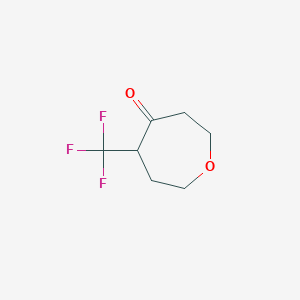
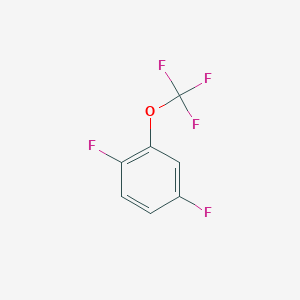
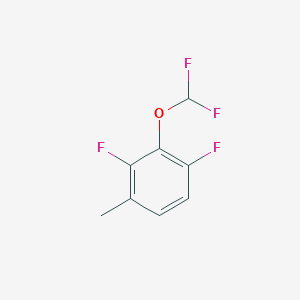
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

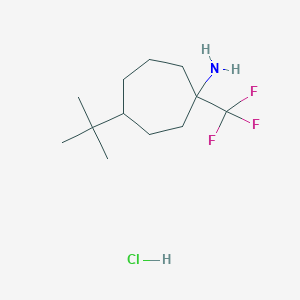


![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)